molecular formula C11H14O3 B171427 Methyl 4-(methoxymethyl)phenylacetate CAS No. 115414-80-7

Methyl 4-(methoxymethyl)phenylacetate

Cat. No.: B171427
CAS No.: 115414-80-7
M. Wt: 194.23 g/mol
InChI Key: PICKHCWVNHPTSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(methoxymethyl)phenylacetate (CAS: 17833-56-6) is an aromatic ester with the molecular formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol . Structurally, it consists of a phenyl ring substituted at the para position with a methoxymethyl (–CH₂OCH₃) group and an acetate (–CH₂COOCH₃) ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(methoxymethyl)phenylacetate can be synthesized through several methods. One common synthetic route involves the esterification of 4-(methoxymethyl)phenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Reaction Pathways and Catalytic Behavior

MMBC participates in Diels–Alder cycloadditions and subsequent dehydrative aromatization when reacted with ethylene. These reactions are catalyzed by Lewis acid-containing silica molecular sieves (e.g., Sn-β, Zr-β) .

Key Observations:

  • Primary Pathway :
    MMBC forms via a Diels–Alder adduct intermediate (Figure 1) from methyl 5-(methoxymethyl)furan-2-carboxylate (MMFC) and ethylene. The adduct undergoes ring-opening and dehydration to yield MMBC .

    MMFC+C2H4Sn Zr MMBC\text{MMFC}+\text{C}_2\text{H}_4\xrightarrow{\text{Sn Zr }}\text{MMBC}
  • Side Products :
    Competing pathways generate:

    • Methyl 4-formylcyclohexa-1,3-diene-1-carboxylate (I) : Formed via alternative Diels–Alder adduct ring-opening and methanol elimination .

    • Compound II (C}{11}\text{H}{14}\text{O}_4) : Likely derived from I reacting with ethylene .

    • Oxidation byproducts : Including dimethyl terephthalate (DMT), formed during prolonged storage or exposure to air .

Diels–Alder Cycloaddition

ParameterDetail
Catalyst Sn-β or Zr-β molecular sieves
Temperature 160–200°C
Pressure Ethylene at 5–10 bar
Kinetics Apparent activation energy <10.5 kcal/mol

Key Steps :

  • Cycloaddition : Ethylene acts as the dienophile, reacting with MMFC’s furan ring.

  • Ring-Opening : Acid-catalyzed dehydration generates MMBC.

Deprotection of Methoxymethyl Groups

MMBC’s methoxymethyl group undergoes chemoselective deprotection under silylation conditions (e.g., TMSOTf with 2,2'-bipyridine) :

MMBC Bpy TMS +–OTfSilyl IntermediateH2OPhenol Derivative\text{MMBC}\xrightarrow{\text{ Bpy TMS }^+–\text{OTf}}\text{Silyl Intermediate}\xrightarrow{\text{H}_2\text{O}}\text{Phenol Derivative}

  • Mechanism : Coordination of the Lewis acid to the methoxymethyl oxygen facilitates hydrolysis to yield hydroxyl groups .

Comparative Reaction Outcomes

Reaction TypeReagents/ConditionsMajor ProductSide Product(s)
Diels–AlderSn-β, 160°C, C2_2H4_4MMBCI , II , DMT
OxidationAmbient O2_2, room temperatureDMT
DeprotectionTMSOTf, 2,2'-bipyridine, H2_2O4-(Hydroxymethyl)phenylacetate

Kinetic and Isotopic Studies

  • Kinetic Isotope Effects (KIE) :
    13C KIE values (~1.02–1.03) confirm Diels–Alder as the rate-limiting step, ruling out mass transport limitations .

  • Catalyst Efficiency :
    Zr-β outperforms Sn-β in minimizing side products (e.g., I and II ) .

Stability and Storage Considerations

MMBC degrades under oxidative conditions, forming DMT and other aromatized byproducts. Storage in inert atmospheres (N2_2) at –20°C is recommended to suppress oxidation .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Methyl 4-(methoxymethyl)phenylacetate serves as a crucial intermediate in the synthesis of diverse organic compounds. It is particularly valuable in the pharmaceutical and agrochemical industries, where it is used to produce various active ingredients. The compound's structure allows for modifications that lead to the development of new chemical entities with desired biological activities.

Synthetic Routes
The synthesis of this compound typically involves the esterification of 4-(methoxymethyl)phenylacetic acid with methanol, often utilizing sulfuric acid as a catalyst. This reaction is performed under reflux conditions to ensure complete conversion. Alternative methods may include continuous flow processes in industrial settings to enhance yield and efficiency.

Biological Applications

Enzyme Studies
In biological research, this compound is utilized to study enzyme-catalyzed reactions and metabolic pathways. Its role as a substrate or inhibitor can provide insights into enzyme mechanisms and functions, contributing to the understanding of various biochemical processes .

Drug Development
The compound has potential applications as a precursor in drug development. Its derivatives may exhibit therapeutic effects, making it a candidate for further investigation in medicinal chemistry. Studies have indicated that modifications to its structure can yield compounds with enhanced potency against specific biological targets, such as histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative diseases .

Industrial Applications

Fragrance and Flavor Industry
Due to its pleasant aroma, this compound is frequently employed in the fragrance industry. It is used in perfumes and scented products, contributing to the olfactory profile of various formulations .

A study investigated the synthesis of phenothiazine-based compounds using this compound as a starting material. The resulting derivatives were tested for their ability to inhibit HDAC6, revealing significant selectivity and potency compared to existing HDAC inhibitors. This highlights the compound's utility in developing novel therapeutic agents targeting epigenetic regulators .

Interaction Studies

Research focused on the stability and compatibility of this compound when mixed with various solvents and other compounds. Findings demonstrated its stability under different conditions, making it suitable for formulation in pharmaceuticals and cosmetic products .

Data Table: Summary of Applications

Application Area Description Examples/Notes
Chemical Synthesis Intermediate for organic compoundsPharmaceuticals, Agrochemicals
Biological Research Substrate/inhibitor for enzyme studiesInvestigating metabolic pathways
Drug Development Precursor for therapeutic agentsPotential HDAC inhibitors
Fragrance Industry Used in perfumes and scented productsContributes pleasant aroma

Mechanism of Action

The mechanism of action of methyl 4-(methoxymethyl)phenylacetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for enzymes that catalyze its conversion to active metabolites. These metabolites can then exert various effects, such as modulating enzyme activity or interacting with cellular receptors.

Comparison with Similar Compounds

Key Physical Properties:

  • Melting Point : 91.5–92.0 °C (experimental)
  • Boiling Point : 347.1 ± 22.0 °C (predicted)
  • Density : 1.227 ± 0.06 g/cm³ (predicted)
  • Acidity (pKa) : 4.27 ± 0.10 (predicted for hydrolyzed acid form)

Applications are inferred from structural analogs, suggesting roles as intermediates in pharmaceuticals or agrochemicals .

The following table summarizes structural analogs of methyl 4-(methoxymethyl)phenylacetate, highlighting differences in substituents, properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Melting Point (°C) Boiling Point (°C) Applications/Notes Source
This compound C₁₂H₁₄O₄ 222.24 4-(methoxymethyl) 91.5–92.0 347.1 (predicted) Potential synthetic intermediate
Methyl 4-methoxyphenylacetate C₁₀H₁₂O₃ 180.20 4-methoxy Reagent in organic synthesis
Methyl 4-chlorophenylacetate C₉H₉ClO₂ 184.62 4-chloro Precursor for pharmaceuticals
Ethyl 4-methylphenoxyacetate C₁₁H₁₄O₃ 194.23 4-methylphenoxy Food additive (JECFA-approved)
Eugenyl phenylacetate C₁₈H₁₈O₃ 282.34 Allyl + methoxy Fragrance/pharmaceutical ingredient

Structural and Reactivity Analysis:

Substituent Effects: Methoxymethyl (–CH₂OCH₃): Electron-donating ether group increases steric bulk and hydrophobicity compared to simpler methoxy (–OCH₃) derivatives . Chloro (–Cl): Electron-withdrawing group in methyl 4-chlorophenylacetate enhances electrophilic substitution reactivity . Phenoxy (–OPh): In ethyl 4-methylphenoxyacetate, the phenoxy group improves lipid solubility, making it suitable for food-grade applications .

Physical Properties :

  • The methoxymethyl substituent in the target compound contributes to a higher molecular weight and boiling point compared to methyl 4-methoxyphenylacetate .
  • Chlorine’s electronegativity likely reduces the melting point of methyl 4-chlorophenylacetate relative to methoxy analogs, though experimental data is unavailable .

Applications: Methyl 4-methoxyphenylacetate: Used as a reagent in organic synthesis due to its stability and mild electron-donating properties . Methyl 4-chlorophenylacetate: A precursor in drug synthesis, such as glycopyrronium bromide (anticholinergic agent) . Ethyl 4-methylphenoxyacetate: Approved by JECFA as a food additive, leveraging its low toxicity and solubility . Eugenyl phenylacetate: Employed in fragrances and antimicrobial formulations due to its phenylpropanoid backbone .

Research Findings and Trends

  • Biological Activity : Phenylacetate derivatives, including styrene analogs, exhibit broad biological activities (e.g., anti-inflammatory, antifungal) . This compound’s ether-linked substituent may enhance bioavailability compared to polar methoxy derivatives .
  • Synthetic Utility : Compounds like methyl 2-phenylacetoacetate (precursor for amphetamines) highlight the role of ester substituents in directing reactivity for target molecule synthesis .
  • Pharmaceutical Relevance : this compound’s structural complexity aligns with intermediates used in synthesizing myelin-associated glycoprotein (MAG) antagonists .

Biological Activity

Methyl 4-(methoxymethyl)phenylacetate is an organic compound with notable biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C11_{11}H14_{14}O3_3 and a molecular weight of approximately 194.23 g/mol. The compound features a methoxymethyl group attached to a phenylacetate backbone, which contributes to its unique chemical reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains, suggesting its potential use in pharmaceutical applications.
  • Antitumor Activity : Preliminary investigations indicate that this compound may have cytotoxic effects on cancer cell lines, contributing to its potential as an anticancer agent .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's .

Synthesis Methods

Various synthetic routes have been developed for producing this compound. Common methods include:

  • Esterification Reactions : This involves the reaction of methoxymethyl phenol with acetic acid or acetic anhydride.
  • Wittig Reaction : Utilizes phosphonium ylides to form the desired ester through alkene intermediates.

Antimicrobial Activity

In one study, this compound was tested against a panel of bacterial strains, demonstrating effective inhibition at concentrations as low as 50 µg/mL. The results are summarized in Table 1:

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa75

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Antitumor Activity

A study focusing on the cytotoxic effects of this compound on various cancer cell lines revealed promising results. The half-maximal inhibitory concentration (IC50_{50}) values are presented in Table 2:

Cell LineIC50_{50} (µM)
MCF-7 (Breast)15
A549 (Lung)20
DU145 (Prostate)18

The compound displayed significant cytotoxicity, particularly against breast cancer cells, indicating its potential for further development as an anticancer drug.

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary data suggest that its anticancer effects may involve apoptosis induction in cancer cells, as evidenced by increased apoptotic markers following treatment . Additionally, enzyme inhibition studies indicate that it may interact with active sites of target enzymes, potentially altering their activity .

Q & A

Q. What are the optimized synthetic routes for Methyl 4-(methoxymethyl)phenylacetate, and how do reaction conditions influence yield?

Basic Research Question
Methodological Answer:
The synthesis typically involves esterification or alkylation of phenylacetic acid derivatives. For example, brominated intermediates like Methyl 4-(bromomethyl)phenylacetate (CAS 7398-42-7) can serve as precursors, where methoxymethyl groups are introduced via nucleophilic substitution . Reaction conditions such as solvent polarity (e.g., DMF for polar aprotic environments), temperature (0–6°C for bromomethyl intermediates), and catalysts (e.g., NaOH in reflux conditions) critically impact yield . Evidence from analogous compounds shows that optimizing stoichiometry of reagents (e.g., 10% NaOH with hydrogen peroxide post-reflux) can reduce side products .

Q. How can spectroscopic techniques (FTIR, NMR, MS) be employed to confirm the structure of this compound?

Basic Research Question
Methodological Answer:

  • FTIR : Identify key functional groups: ester C=O (~1740 cm⁻¹), methoxy C-O (~1250 cm⁻¹), and aromatic C-H (~3000 cm⁻¹) .
  • NMR : ¹H NMR should show a singlet for the methoxymethyl group (δ 3.3–3.5 ppm), aromatic protons (δ 6.8–7.2 ppm), and the methyl ester (δ 3.6–3.8 ppm). ¹³C NMR confirms ester carbonyl (δ 170–175 ppm) and methoxy carbons (δ 55–60 ppm) .
  • MS : Molecular ion peaks (e.g., m/z 194.2 for C₁₁H₁₄O₃) and fragmentation patterns (loss of methoxymethyl or ester groups) validate the structure .

Q. What strategies are used to evaluate the biological activity of this compound in pharmacological studies?

Advanced Research Question
Methodological Answer:

  • In vitro assays : Screen for anti-inflammatory activity via COX-2 inhibition assays or antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains .
  • Receptor binding studies : Use radioligand displacement assays (e.g., NMDA or μ-opioid receptors) to assess interactions, as seen in structurally related phenylacetates .
  • Metabolic stability : Incubate with liver microsomes (e.g., rat or human) to measure half-life and identify metabolites via LC-MS .

Q. How does this compound interact with cellular pathways, and what mechanistic insights exist?

Advanced Research Question
Methodological Answer:
Mechanistic studies on analogous compounds suggest potential modulation of neurotransmitter systems (e.g., GABAergic or glutamatergic pathways) via NMDA receptor interactions . For anti-cancer applications, derivatives like tosylate salts targeting LSD1 enzymes (linked to epigenetic regulation) provide a model for studying structure-activity relationships . Computational docking and molecular dynamics simulations can predict binding affinities to target proteins .

Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?

Advanced Research Question
Methodological Answer:

  • Reproducibility checks : Validate protocols using standardized reagents (e.g., ≥98% purity) and controlled conditions (e.g., inert atmosphere for moisture-sensitive steps) .
  • Data normalization : Account for variables like solvent lot differences or instrument calibration. For bioactivity, use internal controls (e.g., reference drugs like ibuprofen for anti-inflammatory assays) .
  • Meta-analysis : Compare crystallographic data (e.g., CCDC entries) or spectral libraries (NIST, SDBS) to resolve structural ambiguities .

Q. What are the metabolic pathways of this compound, and how are they characterized?

Advanced Research Question
Methodological Answer:
Metabolic studies using liver microsomes and probe substrates (e.g., CYP450 isoforms) reveal phase I oxidation (demethylation or hydroxylation) and phase II conjugation (glucuronidation) . For example, hydroxylation at the para position generates 4-hydroxyphenyl derivatives, detectable via HPLC or UPLC-MS/MS . Enzyme kinetics (Km, Vmax) quantify metabolic stability .

Q. How does crystallography contribute to understanding the stereoelectronic properties of this compound?

Advanced Research Question
Methodological Answer:
Single-crystal X-ray diffraction provides bond lengths, angles, and packing motifs. For example, related bromophenylacetates show planar aromatic rings and ester group conformations influencing reactivity . Hirshfeld surface analysis can quantify intermolecular interactions (e.g., C-H···O hydrogen bonds) critical for stability .

Q. What toxicological profiles and regulatory guidelines apply to this compound in research?

Advanced Research Question
Methodological Answer:
Acute toxicity is assessed via LD50 tests (e.g., OECD 423 guidelines), while chronic effects require long-term rodent studies . Regulatory compliance includes GRAS (Generally Recognized As Safe) status for food additives, though ADI (Acceptable Daily Intake) remains undefined due to insufficient chronic data . Safety protocols mandate PPE (gloves, goggles) and fume hoods during synthesis, with waste disposed per EPA guidelines .

Properties

IUPAC Name

methyl 2-[4-(methoxymethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-8-10-5-3-9(4-6-10)7-11(12)14-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICKHCWVNHPTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557540
Record name Methyl [4-(methoxymethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17833-56-6
Record name Methyl [4-(methoxymethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(methoxymethyl)phenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.